molecular formula C21H22O3 B5750667 7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one CAS No. 6527-85-1

7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one

Cat. No.: B5750667
CAS No.: 6527-85-1
M. Wt: 322.4 g/mol
InChI Key: OUPGOYXJKNIBMM-UHFFFAOYSA-N
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Description

7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family This compound is characterized by its complex molecular structure, which includes a chromen-2-one core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide.

    Introduction of the 2,5-Dimethylbenzyl Group: The 2,5-dimethylbenzyl group can be introduced via an etherification reaction using 2,5-dimethylbenzyl chloride and a suitable base, such as potassium carbonate.

    Ethyl and Methyl Substitutions: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl ethers.

Scientific Research Applications

7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one can be compared with other similar compounds, such as:

    7-[(2,5-dimethylbenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one: Similar structure but with a phenyl group instead of an ethyl group.

    7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one: Similar structure but with an additional methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

7-[(2,5-dimethylphenyl)methoxy]-4-ethyl-8-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O3/c1-5-16-11-20(22)24-21-15(4)19(9-8-18(16)21)23-12-17-10-13(2)6-7-14(17)3/h6-11H,5,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPGOYXJKNIBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30983872
Record name 7-[(2,5-Dimethylphenyl)methoxy]-4-ethyl-8-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30983872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6527-85-1
Record name 7-[(2,5-Dimethylphenyl)methoxy]-4-ethyl-8-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30983872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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